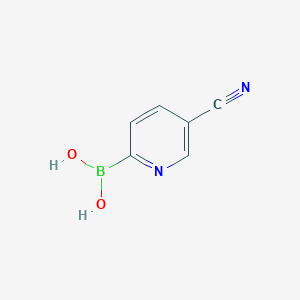

(5-Cyanopyridin-2-yl)boronic acid

Descripción general

Descripción

(5-Cyanopyridin-2-yl)boronic acid is a useful research compound. Its molecular formula is C6H5BN2O2 and its molecular weight is 147.93 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 5-Cyanopyridine-2-boronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 5-Cyanopyridine-2-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The compound’s role in this pathway is to act as an organoboron reagent, participating in the transmetalation process .

Result of Action

The result of the action of 5-Cyanopyridine-2-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of 5-Cyanopyridine-2-boronic acid is influenced by environmental factors such as air and heat . The compound is incompatible with oxidizing agents and should be stored in a refrigerated environment (2-4°C) to maintain its stability .

Análisis Bioquímico

Biochemical Properties

(5-Cyanopyridin-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator. The boronic acid group in this compound forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition . Additionally, it can interact with proteins that have nucleophilic side chains, such as cysteine and lysine, forming stable adducts that can alter protein function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis . Moreover, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in conformational changes in the target biomolecules, affecting their activity and function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to a decrease in its inhibitory activity and overall efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, but its activity may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, and exceeding this threshold can lead to adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated and oxidized metabolites . These metabolic transformations can affect the activity and function of this compound, influencing its overall efficacy and toxicity . Additionally, this compound can impact metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its interactions with extracellular matrix components and cell surface receptors .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its ability to modulate cellular processes and biochemical reactions .

Actividad Biológica

(5-Cyanopyridin-2-yl)boronic acid is an organoboron compound with significant potential in various biological applications. Its unique structural features, including a cyano substituent on the pyridine ring, enhance its reactivity and solubility, making it a valuable intermediate in organic synthesis and a candidate for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C6H5BN2O2

- Molecular Weight : 135.02 g/mol

- Functional Groups : Boronic acid group, pyridine ring, cyano group

The presence of the cyano group not only increases nucleophilicity but also influences the compound's interaction dynamics with various substrates, enhancing its utility in synthetic applications.

1. Antibacterial Activity

Research indicates that derivatives of this compound exhibit antibacterial properties against resistant pathogens. A study highlighted that modifications to the pyridine ring can significantly enhance antibacterial activity against strains such as Streptococcus pneumoniae and Streptococcus pyogenes with the erm gene .

2. Enzyme Interaction and Delivery Systems

This compound has been studied for its role in enhancing the delivery of therapeutic enzymes like RNase A. Boronation of RNase A improved its cellular uptake significantly, demonstrating that boronic acids can facilitate targeted delivery by binding to surface glycans on cells . This mechanism could be leveraged for developing more specific drug delivery systems.

3. Interaction with Insulin

A theoretical model explored the interaction between boronic acids, including this compound, and insulin. The study indicated promising potential for these compounds in modulating insulin activity, suggesting that they could be designed to release insulin in response to glucose levels . This opens avenues for diabetes management through innovative drug design.

Case Study 1: Antibacterial Derivatives

In a comparative study of various pyridine derivatives, this compound was identified as a promising candidate due to its enhanced reactivity and antibacterial properties. The study utilized structure-activity relationship (SAR) analysis to optimize derivatives for increased potency against resistant bacterial strains.

Case Study 2: Boronated Enzyme Delivery

Another investigation focused on the boronation of RNase A, where this compound was utilized as part of a strategy to improve enzyme delivery into cells. The results demonstrated a fivefold increase in uptake compared to non-boronated controls, confirming the efficacy of boronated compounds in enhancing therapeutic delivery systems .

Aplicaciones Científicas De Investigación

Anticancer Activity

(5-Cyanopyridin-2-yl)boronic acid has been investigated for its potential as an antiandrogen agent in prostate cancer treatment. Research indicates that compounds derived from this boronic acid can interact with androgen receptors, potentially replacing traditional nitro groups with bioisosteric boronic acids to enhance efficacy.

Case Study : A study synthesized a series of flutamide-like compounds, including derivatives of this compound, which were tested against prostate cancer cell lines (LAPC-4, PC-3). The results showed promising antiproliferative activity, particularly when specific substituents were incorporated into the structure .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Cyanopyridin-2-yl derivative | LAPC-4 | 3.5 |

| Control (Flutamide) | LAPC-4 | 4.0 |

Antibacterial Properties

The compound has also been explored for its antibacterial properties, particularly against resistant strains. Its structural features allow it to inhibit bacterial growth effectively.

Case Study : A series of derivatives were tested against resistant bacterial strains, showing that modifications to the pyridine ring significantly influenced antibacterial activity .

| Derivative | Activity Against Resistant Strains |

|---|---|

| 5-Methoxypyridin-3-yl derivative | Strong |

| Non-substituted pyridine analog | Moderate |

Organic Synthesis

This compound is widely used as a reagent in Suzuki coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis.

Suzuki Coupling Reactions

This compound serves as an essential intermediate in the synthesis of biaryl compounds, which are crucial in developing pharmaceuticals and agrochemicals.

Application Example : In a study focused on synthesizing complex organic molecules, this compound was employed to couple with various aryl halides, yielding high-purity products suitable for further functionalization .

Agrochemical Applications

The compound's utility extends to the development of agrochemicals where it serves as an intermediate for synthesizing herbicides and pesticides.

Development of Herbicides

Research has shown that derivatives of this compound exhibit herbicidal properties, making them candidates for new agrochemical formulations.

Case Study : A series of experiments demonstrated that certain derivatives could inhibit weed growth effectively while being less toxic to crops .

| Herbicide Derivative | Efficacy (%) |

|---|---|

| 5-Cyanopyridine-based | 85 |

| Traditional herbicide | 80 |

Propiedades

IUPAC Name |

(5-cyanopyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJDSZUNQGJXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590543 | |

| Record name | (5-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910547-29-4 | |

| Record name | (5-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.